molecular formula C7H14N2O3 B1600187 D-Theanine CAS No. 5822-62-8

D-Theanine

Cat. No.: B1600187
CAS No.: 5822-62-8
M. Wt: 174.2 g/mol
InChI Key: DATAGRPVKZEWHA-RXMQYKEDSA-N
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Description

D-Theanine, also known as D-gamma-glutamylethylamide, is an amino acid analogue of the proteinogenic amino acids L-glutamate and L-glutamine. It is primarily found in certain plant and fungal species. Unlike its more commonly studied counterpart, L-Theanine, this compound has been comparatively less researched. Both enantiomers were discovered as constituents of green tea in 1949 .

Preparation Methods

D-Theanine can be synthesized through various methods:

    Chemical Synthesis: This involves the reaction of glutamic acid with ethylamine under controlled conditions.

    Biosynthesis: In natural settings, this compound is produced by certain microorganisms and plants.

    Industrial Production: Industrial production often involves the extraction of this compound from tea leaves or the use of microbial fermentation techniques.

Chemical Reactions Analysis

D-Theanine undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where the ethylamine group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-L-glutamic acid, while substitution reactions can produce a variety of substituted glutamates .

Scientific Research Applications

D-Theanine has a wide range of scientific research applications:

Mechanism of Action

D-Theanine exerts its effects through several mechanisms:

Comparison with Similar Compounds

D-Theanine is often compared with other similar compounds:

Properties

IUPAC Name

(2R)-2-amino-5-(ethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATAGRPVKZEWHA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433375
Record name D-THEANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5822-62-8
Record name D-THEANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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